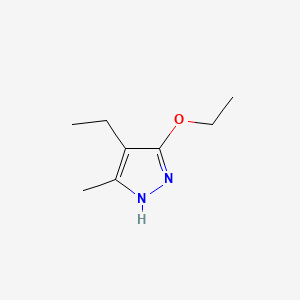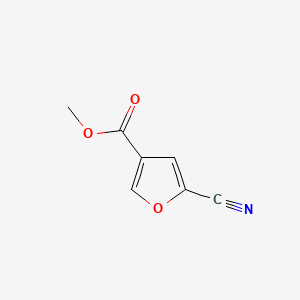
3-Cloro-6-(trifluorometil)quinoxalin-2-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate is a quinoxaline derivative known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a quinoxaline ring substituted with chloro, trifluoromethyl, and ethoxycarbonyl groups, which contribute to its unique chemical properties and biological activities .
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate has a wide range of applications in scientific research :
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer research and treatment.
Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing and quality control.
Biological Studies: It is employed in studies investigating the biological activities of quinoxaline derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Métodos De Preparación
The synthesis of Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the intermediate compound, which is often a quinoxaline derivative.
Reaction with Phosphorous Oxychloride: The intermediate is reacted with phosphorous oxychloride (POCl3) in the presence of a solvent such as dimethylformamide (DMF) to introduce the chloro group.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.
Esterification: The final step involves esterification with ethanol to form the ethyl ester, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets . The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives that have similar structures and biological activities :
2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxide: These compounds also exhibit anticancer activity and are used in similar research applications.
Quinoxaline-1,4-di-N-oxide derivatives: Known for their antimicrobial and anticancer properties, these derivatives share structural similarities with Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate.
The uniqueness of Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)9-10(13)18-8-5-6(12(14,15)16)3-4-7(8)17-9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZXROSEIOTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188363 |
Source


|
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-80-8 |
Source


|
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)




